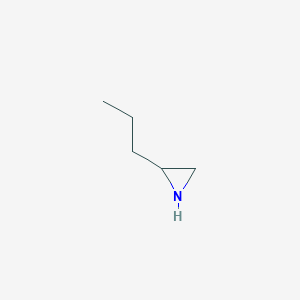

2-Propylaziridine

Description

2-Propylaziridine is a three-membered heterocyclic compound containing one nitrogen atom, with a propyl substituent at the 2-position of the aziridine ring. Aziridines are characterized by significant ring strain due to their 60° bond angles, making them highly reactive. This reactivity is exploited in polymerization processes and as intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Properties

Molecular Formula |

C5H11N |

|---|---|

Molecular Weight |

85.15 g/mol |

IUPAC Name |

2-propylaziridine |

InChI |

InChI=1S/C5H11N/c1-2-3-5-4-6-5/h5-6H,2-4H2,1H3 |

InChI Key |

HEUSUILDTYLSGB-UHFFFAOYSA-N |

SMILES |

CCCC1CN1 |

Canonical SMILES |

CCCC1CN1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Analogs:

- 2-Methylaziridine : A smaller analog with a methyl substituent.

- Ethylaziridine : Substituted with an ethyl group.

Comparative Analysis:

Key Findings :

- Reactivity : Bulky substituents (e.g., propyl) reduce ring-opening reactivity compared to smaller analogs like 2-methylaziridine due to steric effects.

- Toxicity: All aziridines are potent alkylating agents, correlating with carcinogenicity and acute toxicity. 2-Methylaziridine is explicitly classified as hazardous .

- Synthesis: Aziridines are typically synthesized via cyclization of β-amino alcohols or nucleophilic substitution of aziridine precursors.

Comparison with Larger Heterocycles

Key Compounds:

- 2-Propylpiperidine (6-membered ring, one nitrogen) .

- 2-Propylpyrazine (6-membered ring, two nitrogens) .

Key Findings :

- Ring Strain vs. Stability : Aziridines are far less stable than piperidines or pyrazines due to ring strain, limiting their direct applications but enhancing reactivity.

- Electronic Effects : Pyrazines’ two nitrogen atoms create electron-deficient aromatic systems, contrasting with aziridines’ nucleophilic nitrogen.

- Pharmaceutical Relevance : Piperidine derivatives are common in drug design (e.g., piperidine alkaloids), while aziridines are niche due to toxicity .

Research Findings and Trends

- Synthetic Methods : Palladium-catalyzed coupling (used for pyridines in ) is less common for aziridines, which often require specialized cyclization or substitution methods.

- Biological Activity: Unlike 2-pyrazoline derivatives (noted for antimicrobial and anti-inflammatory activity in ), aziridines are primarily alkylating agents (e.g., chemotherapeutics like thiotepa).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.